molecular formula C25H19NO4 B8811814 1-([1,1'-Biphenyl]-3-yl)-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

1-([1,1'-Biphenyl]-3-yl)-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B8811814
M. Wt: 397.4 g/mol
InChI Key: XVFQBCUOQOKXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([1,1'-Biphenyl]-3-yl)-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C25H19NO4 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H19NO4

Molecular Weight

397.4 g/mol

IUPAC Name

4-oxo-5-phenylmethoxy-1-(3-phenylphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C25H19NO4/c27-23-15-22(25(28)29)26(16-24(23)30-17-18-8-3-1-4-9-18)21-13-7-12-20(14-21)19-10-5-2-6-11-19/h1-16H,17H2,(H,28,29)

InChI Key

XVFQBCUOQOKXPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(C(=CC2=O)C(=O)O)C3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaClO2 (28.3 g, 315 mmol) was added portion-wise to a mixture of 5-(benzyloxy)-1-(biphenyl-3-yl)-4-oxo-1,4-dihydropyridine-2-carbaldehyde (80 g, 210 mmol) in 800 mL of acetone and 800 mL of water at room temperature. The resulting mixture was stirred at room temperature for 3 h. The solvent was removed to give a residue which was washed with water and MeOH and dried to give 5-(benzyloxy)-1-(biphenyl-3-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. 1H NMR δ (400 MHz, d6-DMSO): 7.79 (s, 1H), 7.77˜7.68 (m, 4H), 7.57 (t, J=8.0 Hz, 1H), 7.48 (t,=7.6 Hz, 2H), 7.42-7.31 (m, 7H), 6.66 (s, 1H), 5.04 (s, 2H).
Quantity
28.3 g
Type
reactant
Reaction Step One
Name
5-(benzyloxy)-1-(biphenyl-3-yl)-4-oxo-1,4-dihydropyridine-2-carbaldehyde
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

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